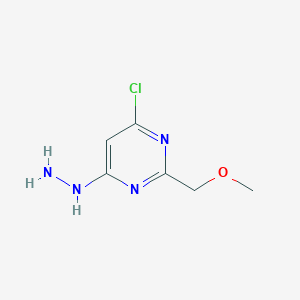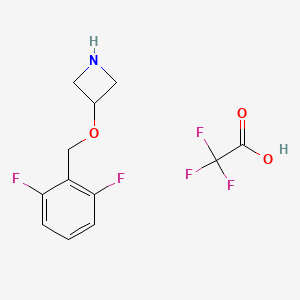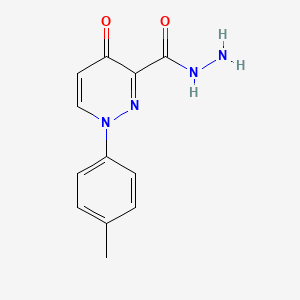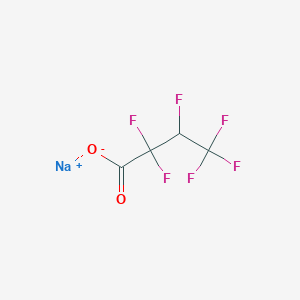![molecular formula C18H19N3O B1458310 N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide CAS No. 1461714-37-3](/img/structure/B1458310.png)
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide
概要
説明
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, features a benzimidazole ring fused with a benzene ring, making it a bicyclic structure with significant potential in various scientific fields .
科学的研究の応用
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide has a wide range of scientific research applications:
作用機序
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets due to their structural similarity with naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological responses .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
生化学分析
Biochemical Properties
N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide binds to specific proteins, altering their conformation and function .
Cellular Effects
N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in critical cellular processes, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell function and reduced disease symptoms. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified specific dosage thresholds beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular energy balance and overall metabolism .
Transport and Distribution
The transport and distribution of N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide can influence its efficacy and toxicity .
Subcellular Localization
N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by oxidation. One common method includes the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions, often in a mixture of solvents, and the product is purified using techniques like hexane and water washes .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method provides better yields and efficiency compared to conventional heating methods . The process involves the use of specific catalysts and optimized reaction conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Mixtures of organic solvents like ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole derivatives with various functional groups, while substitution reactions can introduce different alkyl or aryl groups to the benzimidazole ring .
類似化合物との比較
Similar Compounds
1-Methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
N-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide stands out due to its unique combination of a benzimidazole ring with a benzamide group. This structure enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
特性
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,20-16(22)13-9-5-4-6-10-13)17-19-14-11-7-8-12-15(14)21(17)3/h4-12H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXXRMTAMCAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)




